Antiflammin 2

PAF synthesis inhibition neutrophil pharmacology antiflammin selectivity

Procure Antiflammin 2 (AF2) for exclusive FPRL-1/ALX selectivity (EC50 ~1 µM) without FPR/FPRL-2 crosstalk. Unlike AF1 (inactivated by neutrophils) or Ac2-26 (promiscuous FPR activation), AF2 uniquely inhibits PAF synthesis (IC50 100 nM) across all cell types and remains active in neutrophil-dominant models. The only antiflammin for clean 5-LO vs. COX pathway dissection. Avoid experimental variability—buy the specific, chemically-defined tool compound.

Molecular Formula C46H77N13O15S
Molecular Weight 1084.2 g/mol
Cat. No. B15606697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiflammin 2
Molecular FormulaC46H77N13O15S
Molecular Weight1084.2 g/mol
Structural Identifiers
InChIInChI=1S/C46H77N13O15S/c1-22(2)14-29(41(68)56-32(19-36(63)64)44(71)58-33(46(73)74)15-23(3)4)57-45(72)37(24(5)6)59-40(67)27(10-8-9-12-47)52-42(69)30(17-34(49)60)55-39(66)28(11-13-75-7)53-43(70)31(18-35(61)62)54-38(65)26(48)16-25-20-50-21-51-25/h20-24,26-33,37H,8-19,47-48H2,1-7H3,(H2,49,60)(H,50,51)(H,52,69)(H,53,70)(H,54,65)(H,55,66)(H,56,68)(H,57,72)(H,58,71)(H,59,67)(H,61,62)(H,63,64)(H,73,74)/t26-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1
InChIKeyMSFJEXCKZQTGKA-KSALCKNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiflammin 2 (AF2) Procurement Guide: A Synthetic Lipocortin-1-Derived Nonapeptide with Dual PAF Synthesis Inhibition and FPRL-1 Agonism


Antiflammin 2 (AF2; HDMNKVLDL; CAS 118850-72-9; MW 1084.25) is a synthetic nonapeptide corresponding to amino acid residues 246–254 of lipocortin-1 (annexin-A1), originally identified from the region of highest sequence similarity between lipocortin-1 and uteroglobin [1]. Unlike its closest analog Antiflammin 1 (AF1), AF2 inhibits platelet-activating factor (PAF) synthesis with an IC50 of 100 nM across multiple cell types including macrophages, neutrophils, and endothelial cells [2], and selectively activates the human formyl-peptide receptor like-1 (FPRL-1/ALX) with an EC50 of approximately 1 μM without binding to FPR [3]. AF2 is supplied as a lyophilized powder with typical commercial purity ≥97% by HPLC and recommended storage at −20°C .

Why Antiflammin 2 Cannot Be Substituted by Antiflammin 1 or Other Annexin-1 Peptide Mimetics


Antiflammin 2 occupies a mechanistically bifurcated position that generic in-class substitution cannot replicate. Despite sharing a common structural lineage with Antiflammin 1 (AF1; MQMKKVLDS) and the annexin-1 N-terminal peptide Ac2-26, AF2 exhibits functional properties not reproduced by either comparator. AF1 is inactivated by neutrophil secretory products and loses PAF synthesis inhibitory activity in neutrophils after a 5-minute preincubation, while AF2 remains fully active [1]. Conversely, the widely used annexin-1 mimetic Ac2-26 activates all three formyl peptide receptor family members (FPR, FPRL-1, FPRL-2) indiscriminately, whereas AF2 shows exclusive FPRL-1 selectivity [2]. Furthermore, unlike glucocorticoids such as dexamethasone, AF2 does not suppress arachidonic acid mobilization, establishing a mechanistically distinct anti-inflammatory profile that cannot be assumed for other lipocortin-derived peptides [3]. These non-interchangeable properties make AF2 procurement decisions consequential for experimental design.

Antiflammin 2 Product-Specific Quantitative Differentiation Evidence: Comparator-Anchored Datasets


PAF Synthesis Inhibition: AF2 Retains Activity in Neutrophils While AF1 Is Inactivated

In a direct head-to-head study, Antiflammin 2 (HDMNKVLDL) inhibited PAF synthesis induced by TNF or phagocytosis in both rat macrophages and human neutrophils with an IC50 of 100 nM. By contrast, Antiflammin 1 (MQMKKVLDS) was less inhibitory than AF2 in macrophages and completely lost inhibitory activity in neutrophils after a 5-minute preincubation, a finding attributed to inactivation by neutrophil secretory products, likely oxidizing agents [1]. PAF synthesis inhibition by AF2 occurs without an appreciable lag and is reversible upon washing, indicating that continuous peptide presence is required for sustained inhibition [1].

PAF synthesis inhibition neutrophil pharmacology antiflammin selectivity

FPRL-1 Receptor Selectivity: AF2 Binds Exclusively to FPRL-1, Unlike the Pan-FPR Agonist Ac2-26

In competitive binding assays using HEK-293 cells expressing human FPR and FPRL-1 with [125I-Tyr]-Ac2-26 as tracer, Antiflammin 2 competed for binding exclusively at FPRL-1 with an approximate EC50 of 1 μM, showing no measurable binding to FPR [1]. This selectivity contrasts with the annexin-1 N-terminal peptide Ac2-26 (acetyl-AMVSEFLKQAWIENEEQEYVVQTVK), which activates all three members of the human FPR family (FPR, FPRL-1, and FPRL-2) at similar concentrations [2]. Receptor activation by AF2 was confirmed by rapid ERK1/2 phosphorylation, and functional relevance was demonstrated by AF2-mediated inhibition of neutrophil interaction with activated endothelium under flow conditions [1].

FPRL-1 pharmacology ALX receptor annexin-1 mimetic selectivity

Adhesion Molecule Regulation: AF2 Attenuates Neutrophil CD11/CD18 Upregulation Comparably to Full-Length Lipocortin-1, but Through a Dexamethasone-Distinct Pathway

In whole-blood assays, both Antiflammin 1 and Antiflammin 2 attenuated PAF- or IL-8-induced changes in L-selectin and CD11/CD18 expression on human neutrophils with IC50 values in the range of 4–20 μM, achieving maximum inhibition comparable to that of human recombinant lipocortin-1 at 100 μg/mL [1]. However, unlike dexamethasone (100 nM), neither antiflammin affected LPS-stimulated E-selectin or ICAM-1 expression on human coronary artery endothelial cells (HCAEC). Preincubation of neutrophils with antiflammins markedly decreased their adhesion to LPS-activated HCAEC, and this inhibition was additive with anti-E-selectin and anti-L-selectin antibodies but not with anti-CD18 antibody, confirming a CD11/CD18-dependent mechanism [1].

leukocyte adhesion CD11/CD18 L-selectin endothelial adhesion

Arachidonic Acid Pathway Independence: AF2 Lacks AA Mobilization Inhibition, Unlike Glucocorticoids

Antiflammin 2 did not significantly reduce [3H]arachidonic acid mobilization stimulated by 4β-phorbol-12-myristate 13-acetate or calcium ionophore A23187 in either murine 3T6 fibroblasts or resident peritoneal macrophages. Furthermore, AF2 had no effect on arachidonate metabolism. In direct contrast, the glucocorticoid dexamethasone significantly reduced [3H]arachidonic acid release and arachidonate metabolism under identical conditions [1]. This finding aligns with multiple independent reports that antiflammins lack phospholipase A2 inhibitory activity [2] and confirms that AF2's anti-inflammatory mechanism is dissociated from the glucocorticoid-mediated AA mobilization pathway.

arachidonic acid mobilization glucocorticoid mechanism phospholipase A2 independence

In Vivo Anti-Inflammatory Selectivity: AF2 Inhibits TPA-Induced but Not Arachidonic Acid-Induced Ear Edema, Distinct from Indomethacin and Dexamethasone

In a murine ear edema model, topical pretreatment with Antiflammin 2 dose-dependently reduced plasma leakage, cell influx, edema formation, and LTB4 levels in response to 12-O-tetradecanoylphorbol 13-acetate (TPA). By contrast, AF2 had no effect on arachidonic acid (AA)-induced ear edema, a model in which indomethacin and dexamethasone effectively reduced plasma leakage, edema, and PGE2 biosynthesis [1]. These results demonstrate that AF2's in vivo anti-inflammatory effect is selectively operative in the TPA model—attributed to AA mobilization and/or 5-lipoxygenase pathway inhibition—and is dissociated from cyclooxygenase (COX)-dependent AA metabolism [1].

TPA-induced inflammation 5-lipoxygenase pathway LTB4 inhibition in vivo edema model

Chemical Stability and Handling: Acidic Degradation Liability Informs AF2 Formulation Requirements

Antiflammin 2 undergoes degradation in aqueous solution via pseudo-first-order kinetics across a pH range of 3–10, with degradation most pronounced at acidic pH. The primary degradation mechanism is hydrolysis of aspartyl peptide bonds at the C-terminus, yielding major products HDMNKVLD, MNKVLDL, and MNKVLD, while N-terminal hydrolysis produces HDMNKVL and MNKVL at much slower rates [1]. Separately, methionine oxidation at position 3 produces Met(O)-3-AF2 at pH 3.0–8.0, with rates independent of buffer concentration, ionic strength, and pH in the acidic-to-neutral range; however, the peptide is relatively stable under neutral conditions in the absence of oxidizing agents, and methionine oxidation alone does not cause the biological inactivation reported by some laboratories [2]. These findings underscore that loss of AF2 activity observed across laboratories is likely attributable to acidic hydrolytic degradation rather than oxidative processes, and that formulation pH control is critical.

peptide stability aspartyl hydrolysis formulation considerations AF2 degradation

Antiflammin 2 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Neutrophil-Dominant Inflammation Models Requiring Sustained PAF Pathway Inhibition

In experimental systems where neutrophils are the primary effector cells—such as acute lung injury, ischemia-reperfusion injury, or immune complex-mediated vasculitis—AF2 is the only antiflammin peptide with demonstrated activity. AF1 is explicitly inactivated by neutrophil secretory products after 5 minutes of exposure, rendering it ineffective in neutrophil-based assays [1]. AF2's continuous PAF synthesis inhibition (IC50 100 nM) and suppression of C5a-induced neutrophil aggregation and chemotaxis position it as the antiflammin of choice for neutrophil-centric pharmacology [1].

FPRL-1/ALX Receptor Signaling Studies Requiring Single-Receptor Selectivity

For research programs investigating FPRL-1/ALX-specific downstream signaling—including ERK1/2 phosphorylation, receptor internalization, and neutrophil-endothelial interaction under flow—AF2 provides exclusive FPRL-1 selectivity (EC50 ≈ 1 μM) without confounding FPR or FPRL-2 activation [2]. This contrasts with the commonly used annexin-1 mimetic Ac2-26, which activates all three FPR family members and cannot isolate FPRL-1-dependent effects [2].

5-Lipoxygenase Pathway and LTB4-Driven Inflammation In Vivo

AF2's in vivo efficacy in the TPA-induced ear edema model—with dose-dependent reduction of LTB4 levels, cell influx, and plasma leakage—makes it a selective tool for studying 5-lipoxygenase-mediated inflammation without COX pathway interference [3]. Unlike indomethacin and dexamethasone, which suppress AA-induced PGE2 production, AF2 is inactive in COX-dependent models, providing clean mechanistic discrimination for eicosanoid pathway studies [3].

Leukocyte-Endothelial Adhesion Assays Without Glucocorticoid Receptor-Mediated Endothelial Effects

In static and flow-based neutrophil-endothelial adhesion assays, AF2 attenuates neutrophil CD11/CD18 upregulation (IC50 4–20 μM) to an extent comparable to full-length recombinant lipocortin-1 (100 μg/mL), yet operates through a leukocyte-intrinsic mechanism distinct from dexamethasone's endothelial E-selectin/ICAM-1 downregulation [4]. This property enables selective study of leukocyte adhesion pharmacology without the confounding endothelial genomic effects of glucocorticoids [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Antiflammin 2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.